![molecular formula C10H21N3 B1658776 1-Azidodecane CAS No. 62103-13-3](/img/structure/B1658776.png)
1-Azidodecane
Overview
Description
1-Azidodecane, also known as decyl azide, is a compound with an azide head and a 10-carbon tail . It has a molecular formula of C10H21N3 .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1-Bromodecane with sodium azide. This reaction is typically carried out in dimethylformamide at 100 °C .Molecular Structure Analysis
The molecular structure of this compound consists of a 10-carbon chain with an azide group attached at one end . The average mass of the molecule is 183.294 Da .Chemical Reactions Analysis
This compound can undergo a bulk azide–alkyne cycloaddition with phenyl propargyl ether under conditions of linear heating . This reaction yields isomeric 1,4- and 1,5-adducts .Physical And Chemical Properties Analysis
This compound has a density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, and molar refractivity . It has 3 H bond acceptors, 0 H bond donors, and 9 freely rotating bonds .Mechanism of Action
Target of Action
1-Azidodecane is a compound with an azide head and a 10-carbon tail . The primary target of this compound is the alkyne, BCN, DBCO groups . The azide (N3) group in this compound can react with these groups via Click Chemistry .
Mode of Action
The mode of action of this compound involves a reaction known as the azide-alkyne cycloaddition . This reaction is studied in detail under conditions of linear heating . The reaction mechanism involves two parallel channels that respectively yield isomeric 1,4- and 1,5-adducts . This unusual effect is a sign of the unique kinetics when the parallel channels have equal activation energies .
Biochemical Pathways
The azide-alkyne cycloaddition reaction it participates in is a well-known reaction in biochemistry, often used in the synthesis of various biochemical compounds .
Result of Action
The result of the azide-alkyne cycloaddition reaction involving this compound is the formation of isomeric 1,4- and 1,5-adducts . These adducts are formed in equal amounts, indicating that the reaction follows second-order kinetics .
Action Environment
The reaction involving this compound has been studied under conditions of linear heating , suggesting that temperature could be a significant environmental factor.
Advantages and Limitations for Lab Experiments
The advantages of using 1-azidodecane in lab experiments include its high reactivity, low toxicity, and ease of use. However, its limitations include its instability, as it can decompose at high temperatures or in the presence of strong acids or bases.
Future Directions
For research on 1-azidodecane include the development of new methods for its synthesis, the optimization of its reactivity towards various chemical groups, and the exploration of its potential applications in drug delivery, diagnostics, and therapeutics. Additionally, further studies are needed to investigate its safety and toxicity in vivo, as well as its potential environmental impact.
Scientific Research Applications
1-Azidodecane has found numerous applications in scientific research, particularly in the area of bioconjugation. It is commonly used as a cross-linking agent to link biomolecules, such as proteins and DNA, to synthetic materials, such as nanoparticles and polymers. This has led to the development of new materials with enhanced properties, such as improved stability, biocompatibility, and drug delivery.
Safety and Hazards
Safety measures for handling 1-Azidodecane include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
properties
IUPAC Name |
1-azidodecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3/c1-2-3-4-5-6-7-8-9-10-12-13-11/h2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDUJQUHCZDQBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70452971 | |
Record name | Decane, 1-azido- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70452971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
62103-13-3 | |
Record name | Decane, 1-azido- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70452971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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